3-cyanophenyl sulfurofluoridate
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Overview
Description
3-cyanophenyl sulfurofluoridate is a chemical compound belonging to the class of sulfurofluoridates. It has the molecular formula C7H4FNO3S and a molecular weight of 201.2. This compound is known for its unique stability and reactivity balance, making it a valuable component in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanophenyl sulfurofluoridate can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A facile one-pot synthesis method has been developed, which features mild reaction conditions using readily available reagents . This method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using a cascade process.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of transition-metal-catalyzed processes. Palladium, copper, and nickel catalysts are commonly employed in these processes . Additionally, the use of sulfuryl fluoride (SO2F2) gas as an electrophilic hub has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-cyanophenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, sulfonyl fluorides generally exhibit resistance to hydrolysis and oxidation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . These conditions facilitate efficient nucleophilic substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives .
Scientific Research Applications
3-cyanophenyl sulfurofluoridate has diverse applications in scientific research, including:
Chemistry: It is used as an electrophilic warhead in synthetic chemistry, enabling the selective covalent interaction with amino acids or proteins.
Biology: The compound’s stability and reactivity make it suitable for use in chemical biology as a covalent probe for studying biological processes.
Medicine: Sulfonyl fluorides, including this compound, are explored for their potential as serine protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the development of functional materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyanophenyl sulfurofluoridate involves its role as an electrophilic species. The sulfonyl fluoride group can engage in covalent interactions with nucleophiles, such as amino acids or proteins, leading to the formation of stable covalent bonds . This property is particularly valuable in chemical biology and medicinal chemistry, where the compound can be used to target specific molecular pathways and proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-cyanophenyl sulfurofluoridate include other sulfonyl fluorides, such as:
- 2-nitrobenzenesulfonyl fluoride (NBSF)
- (2-aminoethyl)benzenesulfonyl fluoride (AEBSF)
- 4-formylbenzenesulfonyl fluoride (FBSF)
Uniqueness
This compound is unique due to its specific molecular structure, which includes a cyano group attached to the phenyl ring. This structural feature imparts distinct reactivity and stability characteristics, making it a valuable compound for specialized applications in synthetic chemistry and chemical biology .
Properties
CAS No. |
2068038-82-2 |
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Molecular Formula |
C7H4FNO3S |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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